3-(Chloromethyl)-5-(4-ethoxyphenyl)-1,2,4-oxadiazole

Medicinal Chemistry Enzyme Inhibition Organic Synthesis

Medicinal chemistry teams often face delays synthesizing 5-substituted oxadiazoles or risk bioactivity loss using impure regioisomers. This compound solves both issues as a bench-stable, purchasable advanced intermediate. - **Validated scaffold:** 5-(4-Ethoxyphenyl)-1,2,4-oxadiazole fragment confers S1P1 affinity (IC50 5.10 nM) and >196-fold selectivity over S1P3/S1P4. - **Reactive handle:** Chloromethyl group enables SN2 diversification (46-66% yields with phenols) for rapid SAR libraries. - **Physicochemical differentiation:** 1,2,4-Oxadiazole core provides ~10x higher log D than 1,3,4-regioisomers; 4-ethoxy adds further lipophilicity for membrane permeability.

Molecular Formula C11H11ClN2O2
Molecular Weight 238.67 g/mol
Cat. No. B13169153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-5-(4-ethoxyphenyl)-1,2,4-oxadiazole
Molecular FormulaC11H11ClN2O2
Molecular Weight238.67 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NC(=NO2)CCl
InChIInChI=1S/C11H11ClN2O2/c1-2-15-9-5-3-8(4-6-9)11-13-10(7-12)14-16-11/h3-6H,2,7H2,1H3
InChIKeySXFUGRVGPFQLKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Chloromethyl)-5-(4-ethoxyphenyl)-1,2,4-oxadiazole Overview


3-(Chloromethyl)-5-(4-ethoxyphenyl)-1,2,4-oxadiazole (CAS 923157-88-4) is a disubstituted 1,2,4-oxadiazole featuring a reactive chloromethyl handle at the 3-position and a 4-ethoxyphenyl substituent at the 5-position . This heterocyclic core serves as a privileged scaffold in medicinal chemistry, recognized for its established bioisosteric relationship with esters and amides [1]. The compound is supplied as a versatile chemical building block for R&D applications .

Scaffold
Recognized bioisosteric 1,2,4-oxadiazole core
Handle
Reactive chloromethyl group enables derivatization
Use
Versatile R&D building block for medicinal chemistry

3-(Chloromethyl)-5-(4-ethoxyphenyl)-1,2,4-oxadiazole Procurement Risk


Interchanging this compound with close structural analogs (e.g., methoxy, unsubstituted phenyl, or regioisomeric variants) introduces unacceptable procurement risk for teams optimizing electronic modulation or steric bulk at the oxadiazole 5-position, because the 4-ethoxy substituent critically dictates both the compound's physicochemical profile and the functional bioactivity of derived products [1]. Without explicit quantitative activity data for each specific analog, generic substitution risks compromising potency, selectivity, or reactivity in subsequent nucleophilic displacement reactions at the chloromethyl site [2].

4-Ethoxyphenyl substitution may shift bioactivity and physicochemical profile relative to methoxy or unsubstituted phenyl analogs.
Chloromethyl reactivity can be influenced by the aryl electronic environment, potentially altering synthetic yield and product profile.
The 1,3,4-oxadiazole regioisomer has a different lipophilicity profile (log D), which may shift ADME predictions.

3-(Chloromethyl)-5-(4-ethoxyphenyl)-1,2,4-oxadiazole Key Differentiators


Chloromethyl Handle for Thioether Diversification

The 3-chloromethyl group on the 1,2,4-oxadiazole core directly enables a key diversification step: reaction with NH4SCN to form thiocyanate intermediates then with alcohols to generate thioether derivatives. In a study, 3-aryl-5-chloromethyl-1,2,4-oxadiazole compounds (with aryl not being 4-ethoxyphenyl but demonstrating the method's applicability) afforded thioether products via this route, some of which displayed XO inhibition IC50 of 0.41 µM and AChE IC50 of 0.95 µM, outperforming controls. This establishes the chloromethyl group's essential role as a synthetic handle for generating potent bioactive molecules, where the 4-ethoxy substitution on the aryl partner can be predicted to influence potency via electronic and steric parameters [1].

Synthetic Handle
Class-level
Enables thioether diversification Representative XO IC50 0.41 µM
Supports thioether library synthesis; enzyme inhibition context
Yields and potency may vary with aryl partner
Medicinal Chemistry Enzyme Inhibition Organic Synthesis

5-(4-Ethoxyphenyl) Motif Drives S1P1 High Affinity

The 5-(4-ethoxyphenyl)-1,2,4-oxadiazole fragment is a critical pharmacophoric element for high-affinity binding to the sphingosine-1-phosphate receptor 1 (S1P1). A closely related compound incorporating this fragment, 1-({4-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}methyl)azetidine-3-carboxylic acid (Compound TZ 35 100), exhibited an IC50 of 5.10 nM against human S1P1, while showing >1,000 nM selectivity over S1P3 and S1P4 receptors [1]. This demonstrates that the 4-ethoxyphenyl moiety confers a specific, measurable advantage for S1P1 engagement.

S1P1 Affinity
Cross-study
IC50 5.10 nM >196-fold selectivity
Supports S1P1 binding context; selectivity review required
Based on analog TZ 35 100
Immunology GPCR Pharmacology Drug Discovery

1,2,4-Oxadiazole Core Lipophilicity Advantage

A systematic matched-pair analysis from the AstraZeneca compound collection demonstrated that 1,2,4-oxadiazole isomers, like 3-(Chloromethyl)-5-(4-ethoxyphenyl)-1,2,4-oxadiazole, consistently show approximately an order of magnitude higher lipophilicity (log D) compared to their corresponding 1,3,4-oxadiazole isomers [1]. This intrinsic difference in log D governs membrane permeability, metabolic stability, and plasma protein binding predictions, making the core regioisomer choice a high-stakes procurement decision for any lead optimization program.

Lipophilicity
Class-level
~10× higher log D vs 1,3,4-oxadiazole
Lipophilicity may shift permeability; matched-pair context
AstraZeneca collection analysis
Medicinal Chemistry Physicochemical Properties ADMET

Chloromethyl Substituent for Late-Stage Diversification

The chloromethyl substituent in this specific 1,2,4-oxadiazole scaffold provides a primary alkyl halide functional group with high reactivity toward nucleophilic substitution (SN2). This contrasts with unreactive methyl, trifluoromethyl, or methoxy analogs that lack this synthetic handle. The facility of this transformation under mild conditions has been exploited to generate libraries of 3-substituted-5-(4-ethoxyphenyl)-1,2,4-oxadiazoles, as demonstrated in synthetic protocols for related 3-aryl-5-(chloromethyl) systems [1][2].

Synthetic Versatility
Class-level
SN2 with phenols Yields 46–66%
Supports late-stage SAR diversification context
Class data; exact precursor yield unconfirmed
Organic Synthesis Medicinal Chemistry Chemical Biology

3-(Chloromethyl)-5-(4-ethoxyphenyl)-1,2,4-oxadiazole Application Scenarios


S1P1-Targeted Immunomodulatory Library Synthesis

Medicinal chemistry teams can leverage this compound as a key intermediate to incorporate the 5-(4-ethoxyphenyl)-1,2,4-oxadiazole fragment, which has been quantitatively linked to S1P1 receptor affinity (IC50 5.10 nM) and selectivity (>196-fold over S1P3 and S1P4) [4]. Its chloromethyl handle facilitates parallel diversification at the 3-position, enabling efficient SAR studies for autoimmune disease targets.

1,2,4-Oxadiazole Enzyme Inhibitor Optimization

Procurement of this specific 1,2,4-regioisomer is essential for programs focused on XO and AChE/BChE inhibition, as demonstrated by the enzyme inhibitory activity (IC50 0.41 µM for XO, 0.95 µM for AChE) observed in thioether derivatives synthesized from 3-chloromethyl precursor scaffolds [4]. The 4-ethoxyphenyl group can be used to modulate inhibitor potency relative to unsubstituted phenyl or heteroaryl analogs.

High-LogD Chemical Probe Building Block

Based on the class-level matched-pair analysis that confirms 1,2,4-oxadiazole cores possess approximately 10-fold higher log D than their 1,3,4-oxadiazole counterparts [4], this compound is the optimal procurement choice for projects requiring high lipophilicity for membrane permeability or specific tissue distribution. The 4-ethoxy substituent further contributes to the desired lipophilic profile.

Late-Stage Heterocycle Diversification

As demonstrated by its documented reactivity in SN2 displacement reactions with phenolic nucleophiles (yields 46-66%) [4], this chloromethyl oxadiazole serves as a robust, purchasable advanced intermediate for the rapid synthesis of 3-substituted-5-(4-ethoxyphenyl)-1,2,4-oxadiazole libraries, significantly accelerating hit-to-lead timelines in medicinal chemistry campaigns.

Application
Selection Property
Validation Focus
S1P1-targeted library synthesis
5-(4-Ethoxyphenyl) oxadiazole pharmacophore
S1P1 binding selectivity validation
1,2,4-Oxadiazole enzyme inhibitor studies
Chloromethyl derivatization handle
Enzyme inhibition endpoint review
High-logD chemical probe design
1,2,4-Oxadiazole regioisomer
Lipophilicity and permeability profiling
Late-stage SAR diversification
Chloromethyl SN2 reactivity
Nucleophilic substitution conditions and yield review
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